(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid
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Overview
Description
SK-951, also known as 4-amino-N-(2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl)-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide hemifumarate, is a benzofuran derivative. It is primarily recognized for its role as a prokinetic agent, which means it enhances gastrointestinal motility. This compound has shown significant potential in treating conditions like gastroparesis by accelerating gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK-951 involves several key steps:
Optical Resolution: The optical resolution of 4-amino-5-chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid using brucine in methanol yields the (+)-isomer.
Condensation: This isomer is then condensed with an ethylamino derivative using carbonyldiimidazole in tetrahydrofuran to form the amide.
Salification: The final compound is salified with fumaric acid in ethanol.
Industrial Production Methods
Industrial production of SK-951 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for pharmaceutical applications. The process involves stringent control of reaction conditions and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
SK-951 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the amino and chloro groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SK-951, which may possess different pharmacological activities .
Scientific Research Applications
SK-951 has been extensively studied for its applications in various fields:
Mechanism of Action
SK-951 exerts its effects by acting as an agonist for the serotonin 5-HT4 receptor and an antagonist for the serotonin 5-HT3 receptor. This dual action enhances the release of acetylcholine in the gastrointestinal tract, leading to increased motility. The compound binds to the 5-HT4 receptor with high affinity, promoting contractions in the gastrointestinal muscles .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another prokinetic agent that enhances gastric motility but has different receptor affinities.
Metoclopramide: A commonly used prokinetic agent with a broader range of receptor targets.
Prucalopride: A selective 5-HT4 receptor agonist used for treating chronic constipation.
Uniqueness
SK-951’s unique combination of 5-HT4 receptor agonism and 5-HT3 receptor antagonism sets it apart from other prokinetic agents. This dual mechanism provides a more targeted approach to enhancing gastrointestinal motility, potentially reducing side effects associated with other prokinetic drugs .
Properties
Molecular Formula |
C23H30ClN3O6 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H26ClN3O2.C4H4O4/c1-12-10-13-16(21)15(20)11-14(17(13)25-12)18(24)22-7-6-19-4-2-8-23(19)9-3-5-19;5-3(6)1-2-4(7)8/h11-12H,2-10,21H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1 |
InChI Key |
ILIMVHLSANAUTN-GYDOPSIJSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCCC34CCCN3CCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCCC34CCCN3CCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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